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molecular formula C7H7BrO2 B1287468 3-Bromo-5-methoxyphenol CAS No. 855400-66-7

3-Bromo-5-methoxyphenol

Cat. No. B1287468
M. Wt: 203.03 g/mol
InChI Key: QFOYNYXCBBRSCY-UHFFFAOYSA-N
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Patent
US08486992B2

Procedure details

1-bromo-3,5-dimethyoxybenzene (3.0 g, 13.8 mmol) was dissolved in dichloromethane (45 mL) and the solution was cooled to −78° C. Boron tribromide (1M in dichloromethane, 41 mL, 41 mmol) was added and the solution was warmed gradually to room temperature over 18 hours. After cooling to −78° C., the reaction was quenched with water (100 mL). The organics were separated and washed with sodium thiosulphate solution then water, then dried over magnesium sulfate and concentrated in vacuo. The residue was purified by column chromatography on silica gel, eluting with pentane:ethyl acetate 100:0 to 80:20, to afford the title compound in 16% yield (470 mg).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
41 mL
Type
reactant
Reaction Step Two
Yield
16%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[C:4]([O:10]C)[CH:3]=1.B(Br)(Br)Br>ClCCl>[Br:1][C:2]1[CH:3]=[C:4]([OH:10])[CH:5]=[C:6]([O:8][CH3:9])[CH:7]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC1=CC(=CC(=C1)OC)OC
Name
Quantity
45 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
41 mL
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was warmed gradually to room temperature over 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to −78° C.
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with water (100 mL)
CUSTOM
Type
CUSTOM
Details
The organics were separated
WASH
Type
WASH
Details
washed with sodium thiosulphate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
water, then dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel
WASH
Type
WASH
Details
eluting with pentane:ethyl acetate 100:0 to 80:20

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)OC)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 16%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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